molecular formula C10H9BrClFO2 B13335110 1-(3-Bromo-5-chloro-2-fluoro-6-hydroxyphenyl)butan-1-one

1-(3-Bromo-5-chloro-2-fluoro-6-hydroxyphenyl)butan-1-one

Cat. No.: B13335110
M. Wt: 295.53 g/mol
InChI Key: MRYHYSKLJOCKKM-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-chloro-2-fluoro-6-hydroxyphenyl)butan-1-one is an organic compound with the molecular formula C10H9BrClFO2. This compound is characterized by the presence of multiple halogen atoms (bromine, chlorine, and fluorine) and a hydroxyl group attached to a phenyl ring, along with a butanone side chain. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-5-chloro-2-fluoro-6-hydroxyphenyl)butan-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Halogenation: The starting material, a phenol derivative, undergoes halogenation to introduce bromine, chlorine, and fluorine atoms at specific positions on the aromatic ring.

    Butanone Addition: The final step involves the addition of a butanone side chain to the halogenated phenol derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-5-chloro-2-fluoro-6-hydroxyphenyl)butan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.

    Coupling Reactions: This compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(3-Bromo-5-chloro-2-fluoro-6-hydroxyphenyl)butan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-chloro-2-fluoro-6-hydroxyphenyl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms and hydroxyl group play crucial roles in its reactivity and binding affinity. It can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3-chloro-5-fluorobenzene: A simpler halogenated benzene derivative.

    3-Bromo-5-chloro-2-hydroxyacetophenone: A related compound with similar halogenation and hydroxylation patterns.

Uniqueness

1-(3-Bromo-5-chloro-2-fluoro-6-hydroxyphenyl)butan-1-one is unique due to the combination of its halogen atoms, hydroxyl group, and butanone side chain. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications.

Biological Activity

1-(3-Bromo-5-chloro-2-fluoro-6-hydroxyphenyl)butan-1-one is a halogenated aromatic hydroxyl ketone with significant potential in pharmacological applications. Its unique structure, characterized by the presence of bromine, chlorine, and fluorine atoms, along with a hydroxyl group, contributes to its biological activity. This article explores the compound's synthesis, biological activities, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H9BrClFO2
  • Molecular Weight : 295.53 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Halogenation : A phenol derivative undergoes halogenation to introduce bromine, chlorine, and fluorine.
  • Butanone Addition : The butanone moiety is added to the halogenated phenol derivative.

Industrial production often employs optimized reaction conditions for higher yields and purity, utilizing techniques such as continuous flow reactors and advanced purification methods like chromatography.

Biological Activity

Research indicates that this compound exhibits diverse biological activities, including:

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. The presence of halogen atoms and the hydroxyl group facilitates specific interactions with molecular targets, leading to alterations in enzyme activity .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various bacterial strains:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and Enterococcus faecalis.
  • Gram-negative bacteria : Exhibits activity against Escherichia coli and Salmonella enterica.

The minimum inhibitory concentration (MIC) values indicate strong antibacterial potential, particularly against Gram-positive bacteria .

The mechanism of action involves binding to specific enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation. The unique combination of halogen substituents enhances binding affinity and specificity, making it a subject of interest in drug development .

Case Studies

Several studies highlight the biological efficacy of this compound:

Study 1: Antimicrobial Efficacy

A study evaluated the compound's antibacterial properties against resistant strains. Results indicated that it significantly reduced bacterial viability at low concentrations (MIC values ranging from 1 to 8 µg/mL), demonstrating its potential as a therapeutic agent against multidrug-resistant pathogens .

Study 2: Enzyme Inhibition

In vitro studies demonstrated that the compound effectively inhibited specific enzymes involved in metabolic pathways associated with cancer proliferation. This inhibition was linked to changes in cell signaling pathways, suggesting its potential application in cancer therapy .

Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesBiological Activity
Compound AHalogenated phenolAntibacterial
Compound BHydroxyl-substitutedAnticancer
Compound CFluorinated ketoneEnzyme inhibitor

Properties

Molecular Formula

C10H9BrClFO2

Molecular Weight

295.53 g/mol

IUPAC Name

1-(3-bromo-5-chloro-2-fluoro-6-hydroxyphenyl)butan-1-one

InChI

InChI=1S/C10H9BrClFO2/c1-2-3-7(14)8-9(13)5(11)4-6(12)10(8)15/h4,15H,2-3H2,1H3

InChI Key

MRYHYSKLJOCKKM-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=C(C(=CC(=C1F)Br)Cl)O

Origin of Product

United States

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